molecular formula C11H13NO2 B6256168 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid CAS No. 933726-56-8

2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid

Cat. No. B6256168
CAS RN: 933726-56-8
M. Wt: 191.2
InChI Key:
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Description

“2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid” is a compound with the empirical formula C11H13NO2 and a molecular weight of 191.23 . It is a type of isoquinoline alkaloid, which is a large group of natural products .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including “2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This process generates 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of “2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid” is based on the isoquinoline scaffold, which is a heterocyclic compound . This scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving “2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid” and similar compounds are often related to their biological activities . For example, the alcohol on the resulting intermediate (S)-15 was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds .

Mechanism of Action

The mechanism of action of “2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid” and similar compounds is related to their biological activities. These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future directions for the research and development of “2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid” and similar compounds are likely to focus on further exploring their biological activities and developing novel analogs with potent biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "1,2,3,4-tetrahydroisoquinoline", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "1. The starting material 4-methoxyphenylacetic acid is reacted with sodium hydroxide to form the corresponding sodium salt.", "2. The sodium salt is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of hydrochloric acid to form the desired product, 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid.", "3. The product is extracted from the reaction mixture using ethyl acetate.", "4. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.", "5. The crude product is purified by recrystallization from methanol/diethyl ether to obtain the final product in high purity." ] }

CAS RN

933726-56-8

Product Name

2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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